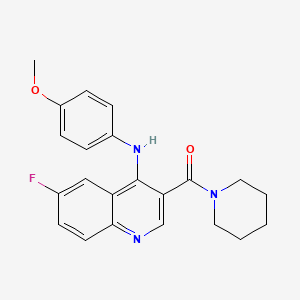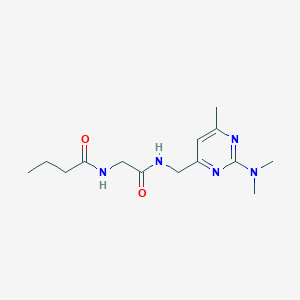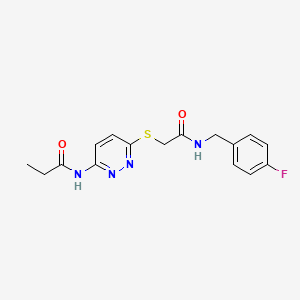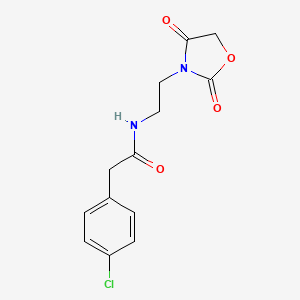
2-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
This compound and its related derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Mistry, and Desai (2009) synthesized 4-oxo-thiazolidine derivatives through condensation and fusion processes involving ethyl (4-chlorophenoxy)acetate. These derivatives were then evaluated for their antimicrobial activities, highlighting the compound's potential application in developing new antimicrobial agents (Patel, H., Mistry, B., & Desai, K. R., 2009).
Antibacterial Agent Development
Desai et al. (2008) focused on the synthesis and quantitative structure-activity relationship (QSAR) studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. These compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, indicating the compound's role in developing new antibacterial agents (Desai, N., Shah, M., Bhavsar, A., & Saxena, A., 2008).
Corrosion Inhibition
Yıldırım and Çetin (2008) explored the synthesis of isoxazolidine and isoxazoline derivatives, including 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, for their application as corrosion inhibitors. These compounds showed promising inhibition efficiencies, suggesting the compound's utility in protecting materials against corrosion (Yıldırım, A., & Çetin, M., 2008).
Potential Pesticides
Olszewska, Tarasiuk, and Pikus (2009) reported on the characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction. These compounds are potential pesticides, indicating the application of this compound in agricultural sciences (Olszewska, E., Tarasiuk, B., & Pikus, S., 2009).
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling studies targeting the VEGFr receptor. This work underscores the compound's relevance in the development of anticancer drugs (Sharma, G., Anthal, S., Geetha, D., et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c14-10-3-1-9(2-4-10)7-11(17)15-5-6-16-12(18)8-20-13(16)19/h1-4H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYQIYMTCSMDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

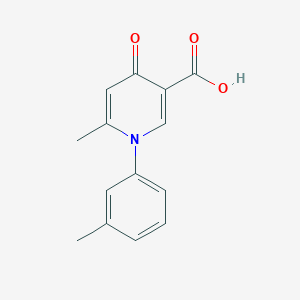
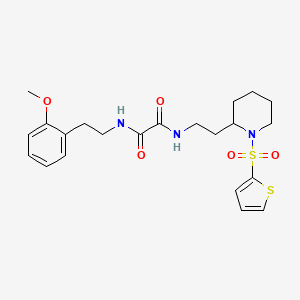
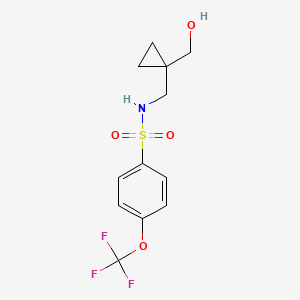
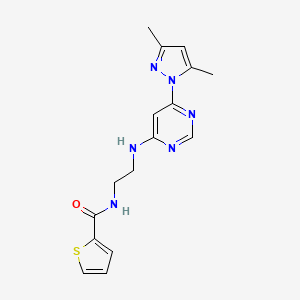


![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
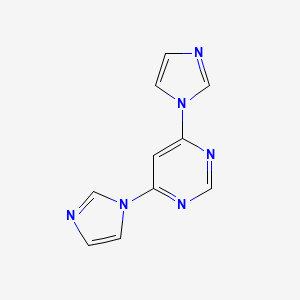
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)
